molecular formula C17H16ClN5O B2797742 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide CAS No. 1421484-65-2

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide

Cat. No.: B2797742
CAS No.: 1421484-65-2
M. Wt: 341.8
InChI Key: HDNQGEJCYSQHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Pyrrolopyrimidine Scaffolds in Modern Drug Discovery

Pyrrolopyrimidines have emerged as privileged structures in medicinal chemistry due to their structural mimicry of purine nucleotides. This enables competitive inhibition of ATP-binding pockets in kinases and other nucleotide-dependent enzymes. For example, JH-II-127, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine, demonstrates picomolar affinity for LRRK2 kinase, a therapeutic target in Parkinson’s disease. The planar aromatic system facilitates π-π stacking interactions with tyrosine residues in kinase domains, while substituents at the 4- and 5-positions modulate selectivity profiles.

Recent advancements highlight pyrrolopyrimidines’ versatility across therapeutic areas:

Derivative Target Application Source Reference
PF-06447475 LRRK2 Kinase Neurodegeneration
PP-13 β-Tubulin Chemotherapy
BIRB-796 MAP Kinase p38α Inflammation

The electron-deficient pyrimidine ring enables hydrogen bonding with catalytic lysine residues, while the pyrrole nitrogen participates in charge-transfer interactions with hydrophobic kinase subpockets. This dual binding mechanism explains the scaffold’s prevalence in type-II kinase inhibitors, which stabilize inactive DFG-out conformations.

Structural and Functional Significance of Hybrid Heterocyclic Systems

This compound exemplifies strategic hybridization in lead optimization. The molecule integrates three pharmacophoric elements:

  • Pyrrolopyrimidine core (6-(1H-pyrrol-1-yl)pyrimidin-4-amine): Serves as a kinase anchor through adenine-mimetic interactions. X-ray crystallography of analogous compounds shows the pyrimidine N1 and N3 atoms form bidentate hydrogen bonds with kinase hinge regions.
  • Ethylenediamine linker : Enhances conformational flexibility, allowing the chlorobenzamide group to access hydrophobic regions distal from the ATP-binding site. Molecular dynamics simulations suggest this spacer enables induced-fit binding in deep allosteric pockets.
  • 2-Chlorobenzamide moiety : The chlorine atom at the ortho position creates a steric and electronic profile that improves metabolic stability. Comparative studies show ortho-substituted benzamides exhibit 3–5× longer plasma half-lives compared to para-substituted analogues in rodent models.

The compound’s hybrid design overcomes limitations of single-heterocycle agents. For instance, PP-13—a related pyrrolopyrimidine—bypasses P-glycoprotein-mediated efflux in multidrug-resistant cancer cells by combining tubulin-binding and kinase-inhibitory properties. This polypharmacology arises from the hybrid system’s ability to engage both the colchicine site on β-tubulin and regulatory domains on survival kinases.

Structure-activity relationship (SAR) studies reveal critical substituent effects:

  • Pyrrole N-substitution : Introduction of electron-withdrawing groups at the pyrrole 1-position increases kinase selectivity by 12–18×, as demonstrated in LRRK2 inhibitors.
  • Pyrimidine C4 modification : Methylamino groups at this position enhance blood-brain barrier penetration by reducing P-gp recognition, crucial for central nervous system targets.
  • Benzamide chlorination : The 2-chloro substituent improves oral bioavailability by 40–60% in preclinical models compared to non-halogenated analogues, likely through enhanced passive diffusion.

Properties

IUPAC Name

2-chloro-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-14-6-2-1-5-13(14)17(24)20-8-7-19-15-11-16(22-12-21-15)23-9-3-4-10-23/h1-6,9-12H,7-8H2,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNQGEJCYSQHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine ring, a pyrrole moiety, and a chlorobenzamide component, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Formula

The chemical structure of this compound can be represented as follows:

C16H16N6O\text{C}_{16}\text{H}_{16}\text{N}_{6}\text{O}

Physical Properties

PropertyValue
Molecular Weight308.34 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in various disease pathways, including:

  • Kinase Inhibition : The compound could potentially inhibit kinases that play crucial roles in cell proliferation and survival.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting cytokine production.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzamide have been shown to possess significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some related compounds ranged from 7.80 to 12.50 µg/mL against Gram-positive bacteria like Staphylococcus epidermidis .

Cytotoxicity Studies

Research has demonstrated that certain derivatives of benzamides exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound showed IC50 values in the micromolar range (less than 10 µM), indicating potential for further development as anticancer agents .

Case Study 1: RET Kinase Inhibition

A related study focused on the synthesis and evaluation of benzamide derivatives as RET kinase inhibitors for cancer therapy. Compounds similar to this compound were tested and exhibited moderate to high potency in ELISA-based kinase assays, suggesting their potential as therapeutic agents targeting RET-related cancers .

Case Study 2: Antimicrobial Efficacy

Another study synthesized 2-chlorobenzamide derivatives and evaluated their antimicrobial properties. The results indicated that these compounds could effectively inhibit the growth of various bacterial strains, supporting the hypothesis that similar structures may confer antimicrobial activity .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted. Potential future studies could include:

  • In Vivo Testing : To evaluate the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : To elucidate the specific molecular pathways affected by the compound.
  • Structural Modifications : To enhance biological activity or alter pharmacokinetic properties.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide exhibits several promising biological activities:

Anticancer Properties

Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism often involves modulation of key signaling pathways associated with cell growth and apoptosis. For example, it may act as an inhibitor of specific kinases involved in cancer progression, ultimately promoting programmed cell death in malignant cells.

Anti-inflammatory Effects

The compound shows potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis:

  • Formation of the Pyrimidine Ring : Constructed through cyclization reactions starting from suitable precursors.
  • Introduction of the Pyrrole Group : Achieved via palladium-catalyzed cross-coupling methods.
  • Attachment of the Aminoethyl Chain : Through nucleophilic substitution reactions.
  • Formation of the Chlorobenzamide Moiety : Finalized through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

In industrial settings, optimization of these synthetic routes can enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are often employed.

Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated that derivatives with similar structures exhibited significant inhibition of cell proliferation in various cancer types, highlighting the potential for this compound as a lead compound for further development .

Inflammatory Response Modulation

Research has shown that compounds with structural similarities can modulate inflammatory responses effectively, suggesting that this compound may also demonstrate similar capabilities .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs or synthetic relevance:

Structural and Functional Analogues

Compound Name Core Structure Key Substituents/Modifications Biological/Pharmacological Relevance
N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide Pyrimidine-pyrrole Ethylamino linker, 2-chlorobenzamide Potential kinase inhibitor (hypothesized)
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1462286-01-6) Pyrimidine-pyrazole Chlorine at C4, methylpyrazole at C2 Intermediate in anticancer agent synthesis
Compound 3 (from ) Chromene-pyrimidine 2-Chlorobenzylidene, tetrahydrochromene scaffold Synthetic precursor for heterocyclic drugs

Reactivity and Stability

  • Pyrimidine-Pyrrole vs. Pyrrole’s lower basicity compared to pyrazole may influence solubility and target binding .
  • Chlorobenzamide vs.

Research Implications and Limitations

While the target compound’s pyrrole-pyrimidine architecture offers novel interaction profiles, direct pharmacological data remain scarce compared to analogs like CAS 1462286-01-6, which is validated as a drug discovery intermediate. Further studies are needed to elucidate its kinase selectivity, metabolic stability, and toxicity relative to pyrazole-containing derivatives.

Q & A

Q. Advanced

  • Temperature control : Microwave-assisted synthesis (80–120°C) reduces reaction time for pyrimidine-pyrrole coupling by 50% compared to conventional reflux .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for pyrimidine intermediates .
  • Catalysts : Pd(PPh3_3)4_4 (2–5 mol%) improves coupling efficiency in heterocyclic functionalization steps .
  • Workflow : Real-time monitoring via TLC or LCMS identifies side products (e.g., over-alkylation), enabling mid-reaction adjustments .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular viability tests (MTT assay) to distinguish direct target effects from off-target toxicity .
  • Structural analogs : Synthesize derivatives with modifications to the pyrrole or chlorobenzamide groups to isolate structure-activity relationships (SAR) .
  • Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to suspected targets (e.g., kinases, GPCRs) .

What biological assays are commonly used for initial screening?

Q. Basic

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using IC50_{50} determination via flow cytometry or fluorescence-based methods .
  • Antimicrobial screening : Disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence polarization for kinase activity (e.g., EGFR, BRAF) or colorimetric assays for proteases .

How to design SAR studies for this compound?

Q. Advanced

  • Scaffold modification : Replace pyrrole with pyrazole or imidazole to assess heterocycle specificity .
  • Side-chain variation : Introduce alkyl/ether spacers in the ethylamino linker to optimize solubility and target engagement .
  • Electrophilic substituents : Add electron-withdrawing groups (e.g., -CF3_3) to the benzamide moiety to enhance metabolic stability .
  • Data analysis : Use molecular docking (AutoDock Vina) and QSAR models to correlate structural changes with activity trends .

What purification methods effectively isolate the compound?

Q. Basic

  • Column chromatography : Silica gel with gradient elution (ethyl acetate:methanol 10:1 to 5:1) resolves polar byproducts .
  • Recrystallization : DCM/hexane mixtures yield high-purity crystals (>98%) suitable for X-ray diffraction .
  • Preparative HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) isolate isomers or diastereomers .

How to address low solubility in pharmacological testing?

Q. Advanced

  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility .
  • Prodrug strategy : Convert the benzamide to a phosphate ester for improved bioavailability, with enzymatic cleavage in vivo .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release in cellular assays .

What stability studies are recommended under storage conditions?

Q. Basic

  • Thermal stability : Accelerated degradation studies (40–60°C) monitored by HPLC identify decomposition products (e.g., hydrolysis of the amide bond) .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photolytic cleavage of the pyrrole ring .
  • pH stability : Assess compound integrity in buffers (pH 3–9) to guide formulation for in vivo studies .

How to mitigate toxic byproducts during synthesis?

Q. Advanced

  • Green chemistry : Replace chlorinated solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Catalytic systems : Use immobilized enzymes (e.g., lipases) for amide bond formation to reduce heavy metal residues .
  • Waste analysis : GC-MS identifies hazardous byproducts (e.g., alkyl chlorides); optimize stoichiometry to minimize waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.